molecular formula C12H16ClNO2 B2692125 trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 82959-88-4

trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2692125
CAS No.: 82959-88-4
M. Wt: 241.72
InChI Key: RAKLJEPTGBTACR-DHXVBOOMSA-N
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Description

trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the methyl ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of these compounds on enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting neurological disorders and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • trans-Methyl 2-phenylpyrrolidine-3-carboxylate
  • cis-Methyl 2-phenylpyrrolidine-3-carboxylate
  • Methyl 2-phenylpyrrolidine-3-carboxylate

Comparison: Compared to its similar compounds, trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride exhibits unique properties due to its trans configuration. This configuration affects its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and industrial applications. The hydrochloride salt form also enhances its solubility and stability, further distinguishing it from its analogs.

Properties

IUPAC Name

methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKLJEPTGBTACR-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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